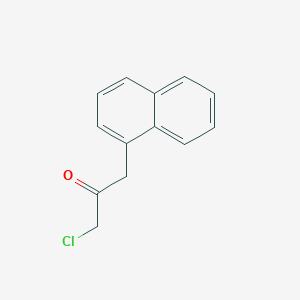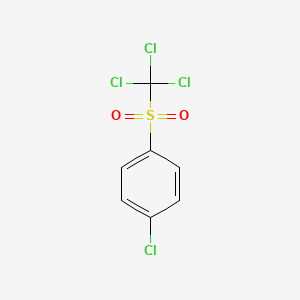
4-Chlorophenyl trichloromethyl sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorophenyl trichloromethyl sulfone (4-CPTS) is a synthetic compound that has been used in a variety of scientific research applications. It is a highly reactive substance that can be used to synthesize a wide range of compounds and has been used to study the properties of various materials. 4-CPTS is a versatile compound that can be used in a variety of laboratory experiments, and its biochemical and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
4-Chlorophenyl trichloromethyl sulfone has a wide range of scientific research applications. It has been used to study the properties of various materials, including polymers, biomaterials, and nanomaterials. It has also been used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, 4-Chlorophenyl trichloromethyl sulfone has been used in the synthesis of compounds for the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease.
Mecanismo De Acción
The mechanism of action of 4-Chlorophenyl trichloromethyl sulfone is not fully understood, but it is believed to be related to its reactivity. 4-Chlorophenyl trichloromethyl sulfone is a highly reactive compound that can react with a variety of other compounds, including organic molecules, inorganic molecules, and metals. The reactivity of 4-Chlorophenyl trichloromethyl sulfone is believed to be due to its ability to form strong bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chlorophenyl trichloromethyl sulfone are not well understood. However, it has been shown to react with proteins, enzymes, and other biological molecules. It has also been shown to have an effect on cellular respiration and metabolism. In addition, 4-Chlorophenyl trichloromethyl sulfone has been shown to have an effect on the immune system, as well as on the development of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Chlorophenyl trichloromethyl sulfone has several advantages for laboratory experiments. It is highly reactive, which makes it useful for synthesizing a variety of compounds. It is also relatively inexpensive and easy to obtain. However, 4-Chlorophenyl trichloromethyl sulfone also has some limitations. It is a highly reactive compound, which can make it difficult to handle and store. In addition, it can be toxic if not handled properly.
Direcciones Futuras
Despite its wide range of applications, there is still much to be learned about the biochemical and physiological effects of 4-Chlorophenyl trichloromethyl sulfone. Further research is needed to better understand its mechanism of action and its effects on various biological systems. In addition, further research is needed to develop new methods for synthesizing 4-Chlorophenyl trichloromethyl sulfone and to improve its safety and efficacy for laboratory experiments. Finally, further research is needed to identify new applications for 4-Chlorophenyl trichloromethyl sulfone and to develop new compounds that can be synthesized using this compound.
Métodos De Síntesis
4-Chlorophenyl trichloromethyl sulfone can be synthesized in a variety of ways. One of the simplest methods is the reaction of 4-chlorophenol with thionyl chloride in the presence of a base. This reaction results in the formation of 4-Chlorophenyl trichloromethyl sulfone and hydrochloric acid. Another method involves the reaction of 4-chlorophenol with phosphorus oxychloride and sodium hydroxide. This reaction produces 4-Chlorophenyl trichloromethyl sulfone and sodium chloride. Alternatively, 4-Chlorophenyl trichloromethyl sulfone can be synthesized from 4-chlorophenol and sulfur dichloride oxide in the presence of a base.
Propiedades
IUPAC Name |
1-chloro-4-(trichloromethylsulfonyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl4O2S/c8-5-1-3-6(4-2-5)14(12,13)7(9,10)11/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNHKVGTQYJHKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(Cl)(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenyl trichloromethyl sulfone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

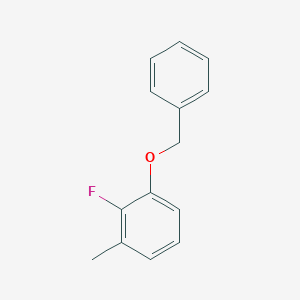
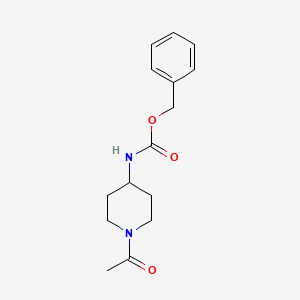
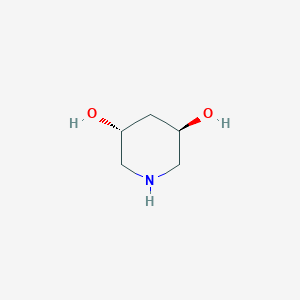
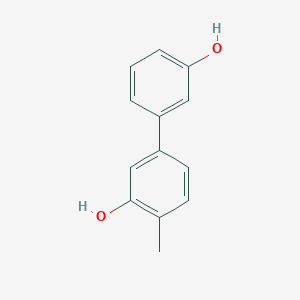
![tert-Butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6324135.png)
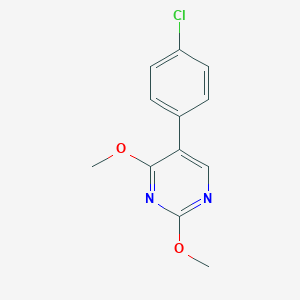

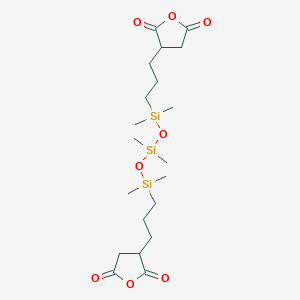
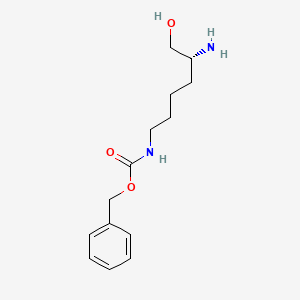
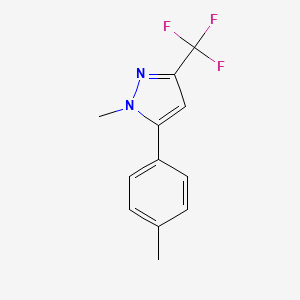
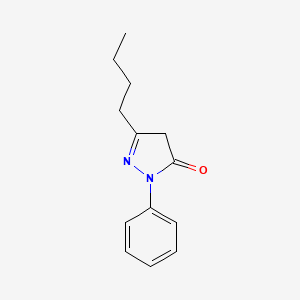
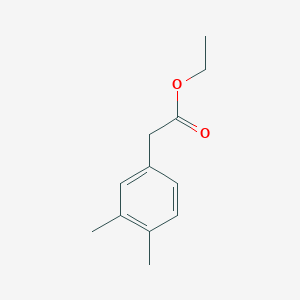
![2-[2-Bromo-4-(trifluoromethoxy)phenyl]-1,3-dioxolane](/img/structure/B6324187.png)
